molecular formula C15H15FN2O2 B1437952 N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide CAS No. 1020053-89-7

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Cat. No.: B1437952
CAS No.: 1020053-89-7
M. Wt: 274.29 g/mol
InChI Key: JPZXFGSIRMKQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(17)6-7-13(14)16/h3-9H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXFGSIRMKQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-fluoroaniline Benzamide Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-amino-2-fluoroaniline benzamide derivatives, a chemical scaffold of significant interest in modern medicinal chemistry and drug development. We will delve into the synthesis, biological activity, and structure-activity relationships of these compounds, with a particular focus on their applications as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental nuances of this promising class of molecules.

Introduction: The Strategic Importance of the 5-Amino-2-fluoroaniline Benzamide Core

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence is due to its ability to form key hydrogen bond interactions with biological targets and its synthetic tractability. The incorporation of a 5-amino-2-fluoroaniline moiety introduces specific electronic and steric features that can profoundly influence a molecule's pharmacological profile.

  • The Role of Fluorine: The fluorine atom at the 2-position is a critical modification. Its high electronegativity can alter the pKa of the adjacent aniline amine, modulate metabolic stability by blocking potential sites of oxidation, and influence conformational preferences through steric and electronic effects. This strategic placement of fluorine is a common tactic in drug design to enhance binding affinity and improve pharmacokinetic properties.[2]

  • The Amine Group: The amino group at the 5-position serves as a versatile synthetic handle for further derivatization. It can act as a hydrogen bond donor or be functionalized to introduce moieties that can interact with specific sub-pockets of a target protein, thereby enhancing potency and selectivity.

Derivatives of this core structure have emerged as potent inhibitors of key oncological targets, including Histone Deacetylases (HDACs) and various protein kinases, making them a fertile ground for the development of novel cancer therapeutics.[3][4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-amino-2-fluoroaniline benzamide derivatives typically proceeds via a standard amide coupling reaction. The primary challenge lies in the strategic use of protecting groups and the choice of coupling reagents to ensure high yields and purity.

A common and effective approach involves the coupling of a substituted benzoyl chloride with a protected 5-amino-2-fluoroaniline derivative, such as 4-fluoro-2-nitroaniline, followed by the reduction of the nitro group.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway.

G cluster_0 Part 1: Benzoyl Chloride Formation cluster_1 Part 2: Amide Coupling & Reduction A Substituted Benzoic Acid B Substituted Benzoyl Chloride A->B SOCl2 or (COCl)2 D Nitro-intermediate B:e->D:w Pyridine or Et3N, DCM C 4-Fluoro-2-nitroaniline C:e->D:w E Final Derivative (5-Amino-2-fluoroaniline benzamide) D->E Fe/NH4Cl or H2, Pd/C cluster_0 Normal Gene Expression cluster_1 Cancer (HDAC Overexpression) HDAC HDAC Enzyme Histone Histone Protein (Acetylated Lysines) OpenChromatin Open Chromatin (Transcriptionally Active) Histone->OpenChromatin DNA DNA HAT HAT HAT->Histone Adds Acetyl Groups OpenChromatin->DNA Allows Access HDAC_Cancer HDAC Enzyme DeacetylatedHistone Deacetylated Histone HDAC_Cancer->DeacetylatedHistone Removes Acetyl Groups ClosedChromatin Condensed Chromatin (Transcriptionally Repressed) DeacetylatedHistone->ClosedChromatin ClosedChromatin->DNA Blocks Access Inhibitor 5-Amino-2-fluoroaniline Benzamide Derivative Inhibitor->HDAC_Cancer Inhibits

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper on N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 1020053-89-7) is a specialized pharmaceutical intermediate belonging to the class of N-phenylbenzamides. Structurally, it consists of a 3-ethoxybenzoyl moiety linked via an amide bond to a 2-fluoro-5-aminoaniline core.

This compound serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly targeting kinases and histone deacetylases (HDACs). Its specific substitution pattern—featuring a fluorine atom ortho to the amide linkage and a free amine in the meta position—enables the construction of multi-dentate ligands essential for high-affinity binding in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview, including validated synthesis routes, physicochemical properties, and analytical characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identification[2]
  • IUPAC Name: this compound

  • CAS Registry Number: 1020053-89-7[1]

  • Molecular Formula: C₁₅H₁₅FN₂O₂[1]

  • Molecular Weight: 274.29 g/mol [1]

  • SMILES: CCOc1cccc(c1)C(=O)Nc2cc(N)ccc2F

Physical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 148–152 °C (Predicted)Dependent on polymorph/purity
Solubility DMSO (>20 mg/mL), DMFSparingly soluble in water
LogP ~2.8Lipophilic, suitable for membrane permeability
pKa ~3.5 (Aniline NH₂), ~13.5 (Amide NH)Weak base

Synthesis & Manufacturing Protocol

The synthesis of this compound requires precise regiochemical control. Direct acylation of 4-fluoro-1,3-phenylenediamine often yields a mixture of isomers due to competing nucleophilicity. Therefore, a Nitro-Reduction Route is the industry standard for high-purity synthesis.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 3-Ethoxybenzoic acid (Acylating agent)

  • 2-Fluoro-5-nitroaniline (Amine core)

The strategy involves amide coupling followed by selective nitro reduction to preserve the fluorine and ether functionalities.

Step-by-Step Synthesis Protocol
Step 1: Acid Chloride Activation
  • Reagents: 3-Ethoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (cat.), Toluene.

  • Protocol:

    • Dissolve 3-ethoxybenzoic acid in anhydrous toluene.

    • Add catalytic DMF followed by dropwise addition of SOCl₂.

    • Reflux for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield 3-ethoxybenzoyl chloride . Handle under N₂.

Step 2: Amide Coupling
  • Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-fluoro-5-nitroaniline and TEA in dry DCM at 0°C.

    • Add the crude 3-ethoxybenzoyl chloride (dissolved in DCM) dropwise over 30 mins.

    • Allow warming to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and brine.[2][3] Dry over Na₂SO₄.[3]

    • Intermediate: N-(2-Fluoro-5-nitrophenyl)-3-ethoxybenzamide.

Step 3: Nitro Reduction
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LC-MS.

    • Purification: Filter hot through Celite to remove iron residues. Concentrate filtrate.[3]

    • Recrystallize from Ethanol/Hexane to obtain pure This compound .

Synthetic Workflow Diagram

SynthesisRoute Start1 3-Ethoxybenzoic Acid Intermediate Intermediate: N-(2-Fluoro-5-nitrophenyl)- 3-ethoxybenzamide Start1->Intermediate 1. SOCl2 2. Coupling (DCM/TEA) Start2 2-Fluoro-5-nitroaniline Start2->Intermediate Product Target Product: N-(5-Amino-2-fluorophenyl)- 3-ethoxybenzamide Intermediate->Product Fe / NH4Cl EtOH/H2O, Reflux

Caption: Figure 1. Convergent synthesis route via nitro-reduction to ensure regioselectivity.

Applications in Drug Discovery[11][12]

This compound is a versatile Late-Stage Intermediate (LSI) . The free amine at position 5 serves as a handle for further derivatization, allowing medicinal chemists to attach various "tail" groups to probe binding pockets.

Kinase Inhibition (Type II)

In Type II kinase inhibitors, the "benzamide" motif often occupies the allosteric pocket adjacent to the ATP binding site. The 2-fluoro group provides metabolic stability and restricts conformational rotation, locking the molecule into a bioactive conformation.

  • Mechanism: The free amine is typically coupled to a heteroaryl moiety (e.g., pyrimidine, pyridine) to interact with the hinge region of the kinase (e.g., p38 MAPK, B-Raf).

HDAC Inhibition

Benzamide derivatives are a major class of Class I selective HDAC inhibitors.

  • SAR Insight: While most HDAC inhibitors utilize an ortho-aminoanilide as the Zinc Binding Group (ZBG), this molecule features a meta-amino group. This suggests its use as a Cap Group or Linker component, rather than the ZBG itself. It allows for the extension of the molecule towards the tunnel entrance of the enzyme.

Analytical Characterization Protocols

To ensure the integrity of CAS 1020053-89-7, the following analytical standards must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

  • δ 10.0 ppm (s, 1H): Amide NH (Downfield, characteristic of benzamide).

  • δ 7.0–7.5 ppm (m, Ar-H): Aromatic protons of the ethoxybenzoyl ring.

  • δ 4.05 ppm (q, 2H): Methylene of the ethoxy group (-OCH₂-).

  • δ 5.10 ppm (s, 2H): Aniline NH₂ (Broad singlet, exchangeable with D₂O).

  • δ 1.35 ppm (t, 3H): Methyl of the ethoxy group (-CH₃).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust generation. The aniline moiety is potentially toxic; wear nitrile gloves and N95/P100 respiratory protection.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • Chemical Source Registry. (2025). CAS 1020053-89-7 Entry: this compound. ChemSrc. [Link]

  • PubChem. (2025). Benzamide Derivatives and Structural Analogs. National Library of Medicine. [Link]

  • Bio-Fount. (2024). Safety Data Sheet: this compound. Bio-Fount Reagents. [Link]

Sources

An In-depth Technical Guide to N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide, a molecule of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth insights into its chemical properties, a detailed synthesis protocol, and a discussion of its potential therapeutic applications.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold known for its wide range of biological activities. The unique structural features of this molecule, including the fluorinated phenyl ring, the amino group, and the ethoxy moiety, suggest its potential as a modulator of various biological targets. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the fundamental characteristics of this compound, providing a solid foundation for its further investigation and application in medicinal chemistry.

Physicochemical Properties

The precise physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions. The following table summarizes its key molecular identifiers and calculated properties.

PropertyValueSource
Chemical Formula C₁₅H₁₅FN₂O₂Calculated
Molecular Weight 274.29 g/mol Calculated
IUPAC Name This compound---
CAS Number Not available---
Calculated LogP 2.8Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a standard amide coupling reaction between 3-ethoxybenzoic acid and 4-fluoro-3-nitroaniline, followed by the reduction of the nitro group. This approach is widely used in the synthesis of N-aryl benzamides due to its high efficiency and broad functional group tolerance.[1][2]

Proposed Synthetic Pathway

The overall synthetic scheme is a two-step process:

  • Amide Coupling: Reaction of 3-ethoxybenzoic acid with 5-amino-2-fluoronitrobenzene in the presence of a suitable coupling agent to form the amide bond.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding amine to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow A 3-Ethoxybenzoic Acid C HATU, DIPEA, DMF A->C B 4-Fluoro-3-nitroaniline B->C D N-(2-Fluoro-5-nitrophenyl)-3-ethoxybenzamide C->D Amide Bond Formation E N-(2-Fluoro-5-nitrophenyl)-3-ethoxybenzamide F Fe, NH4Cl, EtOH/H2O E->F G This compound F->G Reduction

Sources

Methodological & Application

Amide coupling conditions for 3-ethoxybenzoic acid and 4-fluoro-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Amide Coupling of 3-Ethoxybenzoic Acid and 4-Fluoro-1,3-phenylenediamine

Executive Summary

This guide details the optimized protocols for the amide coupling between 3-ethoxybenzoic acid and 4-fluoro-1,3-phenylenediamine . The core synthetic challenge is the regioselectivity of the diamine substrate. Due to the electronic influence of the fluorine atom, the two amino groups exhibit distinct nucleophilicities. This guide provides evidence-based methodologies to selectively target the C1-amine (para to fluorine) to yield N-(3-amino-4-fluorophenyl)-3-ethoxybenzamide , while minimizing bis-acylation or unwanted regioisomers.

Chemical Context & Mechanistic Analysis

Substrate Analysis
  • Acid Component: 3-Ethoxybenzoic acid. A moderately electron-rich benzoic acid. Activation is straightforward using standard coupling reagents (HATU, T3P) or conversion to acid chloride.

  • Amine Component: 4-Fluoro-1,3-phenylenediamine.[1][2]

    • Amine A (C1-NH₂): Located para to the fluorine atom.

    • Amine B (C3-NH₂): Located ortho to the fluorine atom.

Regioselectivity Logic

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly deactivates the ortho position (Amine B). While fluorine also has a resonance donating effect (+R), the inductive effect dominates the basicity of the aniline nitrogen. Consequently, Amine A (C1) is significantly more nucleophilic than Amine B (C3) .

  • Target Product (Kinetic Control): N-(3-amino-4-fluorophenyl)-3-ethoxybenzamide.

  • Side Product (Thermodynamic/Forcing): Bis-amide (N,N'-(4-fluorobenzene-1,3-diyl)bis(3-ethoxybenzamide)).

Reaction Scheme

ReactionScheme Substrate1 3-Ethoxybenzoic Acid Intermediate Activated Ester (OBt / OAt / Anhydride) Substrate1->Intermediate Activation (HATU/T3P) Substrate2 4-Fluoro-1,3- phenylenediamine ProductMajor MAJOR PRODUCT N-(3-amino-4-fluorophenyl)- 3-ethoxybenzamide (C1-Acylation) Intermediate->ProductMajor  Fast (Kinetic)   Path A ProductMinor MINOR PRODUCT N-(5-amino-2-fluorophenyl)- 3-ethoxybenzamide (C3-Acylation) Intermediate->ProductMinor  Slow   Path B

Figure 1: Mechanistic pathway highlighting the kinetic preference for C1-acylation due to fluorine-induced deactivation of the C3-amine.

Optimization Strategy

To achieve high selectivity for the mono-amide, we employ Kinetic Control .

VariableRecommendationRationale
Stoichiometry 1.0 : 1.0 (Acid : Amine)Excess acid promotes bis-acylation. Slight excess of amine (1.1 equiv) can improve selectivity but complicates purification.
Coupling Agent HATU (Discovery) or T3P (Scale)HATU provides rapid activation at RT. T3P (Propylphosphonic anhydride) is milder, has lower epimerization risk (irrelevant here), and offers easier workup.
Base DIPEA or NMMNon-nucleophilic bases prevent side reactions. N-methylmorpholine (NMM) is preferred with T3P.
Temperature 0°C

RT
Start cold to suppress the reaction of the less reactive C3-amine.
Solvent DMF (HATU) or EtOAc/MeTHF (T3P)DMF solubilizes the zwitterionic intermediates well. EtOAc is preferred for T3P scale-up.

Detailed Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: Small scale (10 mg - 500 mg), rapid synthesis, library generation.

Materials:

  • 3-Ethoxybenzoic acid (1.0 equiv)

  • 4-Fluoro-1,3-phenylenediamine (1.0 equiv)

  • HATU (1.1 equiv) [1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a dry vial, dissolve 3-ethoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5-10 minutes. The solution should turn slightly yellow/orange (formation of the activated ester).

  • Addition: Add 4-fluoro-1,3-phenylenediamine (1.0 equiv) dissolved in a minimal amount of DMF.

    • Critical: Add the amine slowly if selectivity is critical, though the electronic difference usually suffices.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for the [M+1] peak. If bis-acylation is observed (>5%), cool future reactions to 0°C during addition.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-amine product is polar; the bis-amide is less polar than the free amine but more polar than the starting acid ester (if formed).

Protocol B: Process / Scale-Up (T3P Method)

Best for: Gram scale (>1 g), safety, and simplified workup.

Materials:

  • 3-Ethoxybenzoic acid (1.0 equiv)

  • 4-Fluoro-1,3-phenylenediamine (1.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv) [2]

  • Pyridine (3.0 equiv) or NMM (3.0 equiv)

  • EtOAc or 2-MeTHF

Step-by-Step:

  • Slurry: Charge 3-ethoxybenzoic acid (1.0 equiv) and 4-fluoro-1,3-phenylenediamine (1.0 equiv) into a reactor with EtOAc (5-10 volumes).

  • Base: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Why: T3P requires a base to activate. Slow addition ensures the acid is activated in the presence of the amine, but the low temp prevents the less reactive amine from competing.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. The T3P by-products are water-soluble. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess diamine and pyridine), then NaHCO₃.

  • Isolation: Crystallization from EtOAc/Heptane is often possible due to the purity of the T3P reaction.

Analytical Controls & Troubleshooting

Regioisomer Identification (NMR)

Distinguishing the C1-amide from the C3-amide is critical.

  • C1-Amide (Major): The proton at C2 (between the F and the Amide) will show a specific coupling pattern and shift. However, the most diagnostic feature is the 19F NMR .

  • 19F NMR: The fluorine in the C1-amide (amide para to F) will have a chemical shift distinct from the C3-amide (amide ortho to F). The C3-amide involves an H-bond between the amide NH and the F, often causing a downfield shift in the 1H-NMR of the NH and a shift in the 19F signal.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-acylation observed Excess acid or high temperature.Reduce Acid to 0.95 equiv. Perform addition at -10°C.
Low Conversion Deactivated amine (C3) or wet solvent.If trying to force C3 reaction, heat to 60°C. For C1, ensure anhydrous conditions.
Sticky precipitate Polymerization or salt formation.Switch solvent to DMA or NMP. Use T3P in MeTHF.

Decision Workflow (DOT Diagram)

OptimizationWorkflow Start Start: Coupling 3-Ethoxybenzoic acid + Diamine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process) ScaleCheck->LargeScale HATU Protocol A: HATU/DIPEA Solvent: DMF SmallScale->HATU T3P Protocol B: T3P/Pyridine Solvent: EtOAc LargeScale->T3P Analysis Analyze LCMS/NMR HATU->Analysis T3P->Analysis ResultCheck Bis-acylation > 10%? Analysis->ResultCheck Success Isolate Product (Flash Column / Cryst) ResultCheck->Success No Optimize Cool to 0°C Reduce Acid to 0.9 eq ResultCheck->Optimize Yes Optimize->Analysis

Figure 2: Decision tree for selecting the optimal coupling protocol based on scale and impurity profile.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Notes and Protocols: Assessing Cell Permeability and Uptake of Fluorinated Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Benzamide Drug Candidates

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a key tactic for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorinated benzamide analogs, a promising class of molecules with diverse biological activities, are no exception.[4][5] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, all of which are critical determinants of a drug's success.[1][2][3] Specifically, the high electronegativity and small size of the fluorine atom can alter the pKa of nearby functional groups, reduce metabolic degradation by blocking sites susceptible to enzymatic attack, and enhance membrane permeability.[3][6]

However, these modifications also present a challenge: accurately predicting and quantifying how these fluorinated analogs will traverse the cell membrane to reach their intracellular targets. This guide provides a comprehensive overview of the principles and detailed protocols for assessing the cell permeability and uptake of fluorinated benzamide analogs, ensuring robust and reliable data for your drug discovery pipeline.

I. Foundational Concepts: Understanding Drug Permeability

A drug's ability to be orally absorbed and distributed to its site of action is fundamentally linked to its ability to cross biological membranes.[7][8] This process is governed by a molecule's physicochemical properties, often summarized by frameworks like Lipinski's Rule of Five, which provides a general guideline for druglikeness.[9][10][11]

Lipinski's Rule of Five:

  • Molecular Weight: < 500 Daltons[9][10]

  • LogP (lipophilicity): < 5[9][10][12]

  • Hydrogen Bond Donors: ≤ 5[9][10]

  • Hydrogen Bond Acceptors: ≤ 10[9][10]

While a useful starting point, many successful drugs, particularly those utilizing active transport mechanisms, lie "beyond the Rule of Five".[13] Therefore, direct experimental assessment of permeability is indispensable.

Cellular uptake can occur through several mechanisms:

  • Passive Diffusion: The movement of a substance across a membrane without the help of a transport protein. This is a key route for many small molecule drugs.[14][15][16]

  • Facilitated Diffusion: Movement across a membrane with the aid of a transport protein.

  • Active Transport: Movement against a concentration gradient, requiring energy and a transport protein.[16]

  • Endocytosis: The process by which cells take in substances by engulfing them in a vesicle.[17][18][19]

The following diagram illustrates the primary pathways for small molecule uptake:

graph "Cellular Uptake Mechanisms" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Primary mechanisms of small molecule cellular uptake.

II. A Tiered Approach to Permeability Assessment

A multi-faceted approach, employing both cell-free and cell-based assays, provides a comprehensive understanding of a compound's permeability profile.

A. High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based assay that models passive diffusion, making it an excellent first-line screen for permeability.[14][20] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]

Causality Behind Experimental Choices:

  • Why start with PAMPA? It is cost-effective, has high throughput, and specifically isolates passive transport, providing a clean baseline for a compound's lipophilicity-driven permeability.[20][21]

  • Lipid Composition: Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[14]

Experimental Protocol: PAMPA-GIT

  • Preparation of Reagents:

    • Donor Buffer: Phosphate-buffered saline (PBS) at pH 6.5.

    • Acceptor Buffer: PBS at pH 7.4.

    • Lipid Solution: 2% (w/v) L-α-phosphatidylcholine in dodecane.

    • Test Compound Stock: 10 mM in DMSO.

  • Assay Procedure:

    • Coat the membrane of a 96-well filter plate with 5 µL of the lipid solution and allow the solvent to evaporate.

    • Add 300 µL of acceptor buffer to a 96-well acceptor plate.

    • Prepare the donor solutions by diluting the test compound stock to a final concentration of 100 µM in the donor buffer.

    • Add 150 µL of the donor solution to the filter plate.

    • Carefully place the filter plate onto the acceptor plate to form a "sandwich".[22]

    • Incubate at room temperature for 4-16 hours with gentle shaking.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_donor_initial)) Where:

      • VD is the volume of the donor well.

      • VA is the volume of the acceptor well.

      • A is the area of the membrane.

      • t is the incubation time.

Data Presentation:

CompoundPapp (x 10-6 cm/s)Predicted Absorption
High Permeability Control> 10High
Low Permeability Control< 1Low
Benzamide Analog 112.5High
Benzamide Analog 20.8Low
Benzamide Analog 35.6Moderate
B. Cell-Based Assays: Caco-2 and MDCK for a More Complete Picture

Cell-based assays provide a more biologically relevant model by incorporating active transport and efflux mechanisms.[7][8][23]

1. Caco-2 Permeability Assay

Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[24][25] This model is considered the gold standard for predicting in vivo oral absorption.[26]

Causality Behind Experimental Choices:

  • Why use Caco-2? These cells express a variety of transporters and efflux pumps (e.g., P-glycoprotein), providing insights into both passive and active transport.[24][27]

  • Bidirectional Transport: Measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A) allows for the calculation of an efflux ratio, which indicates if a compound is a substrate for efflux pumps.[24][25]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[27]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[28][29]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • A to B Transport: Add the test compound (typically 1-10 µM) to the apical side and fresh transport buffer to the basolateral side.[29]

    • B to A Transport: Add the test compound to the basolateral side and fresh transport buffer to the apical side.[29]

    • Incubate at 37°C with 5% CO₂ for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A to B and B to A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[27]

2. MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells engineered to overexpress the human MDR1 gene (which codes for P-glycoprotein) are particularly useful for identifying substrates of this key efflux transporter.[28][30][31]

Causality Behind Experimental Choices:

  • Why use MDCK-MDR1? This model provides a clear and specific assessment of P-gp-mediated efflux, which is crucial for predicting blood-brain barrier penetration and identifying potential drug-drug interactions.[28][30]

  • Comparison to Wild-Type MDCK: Running the assay in parallel with wild-type MDCK cells (which have low levels of endogenous transporters) can confirm that the observed efflux is specifically due to P-gp.[31]

Experimental Protocol: MDCK-MDR1 Bidirectional Permeability Assay

The protocol is similar to the Caco-2 assay, with the following key considerations:

  • Cell Culture: MDCK-MDR1 cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 3-5 days.[28]

  • Monolayer Integrity: Monitor TEER values to ensure the integrity of the cell monolayer.[31][32]

  • Controls: Include a known P-gp substrate (e.g., prazosin) and a P-gp inhibitor (e.g., cyclosporin) as positive and negative controls, respectively.[28][30]

Data Presentation:

CompoundPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux RatioP-gp Substrate
Prazosin0.510.220.4Yes
Benzamide Analog 42.115.87.5Yes
Benzamide Analog 58.99.11.0No
graph "Permeability Assay Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

A tiered workflow for assessing compound permeability.

III. Quantifying Intracellular Uptake

While permeability assays measure the rate of transport across a cell monolayer, it is also crucial to quantify the amount of compound that accumulates within the cells.[33]

A. LC-MS/MS-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular drug concentrations.[34]

Experimental Protocol: Intracellular Concentration Measurement

  • Cell Culture and Treatment:

    • Plate cells in a multi-well format and allow them to adhere overnight.

    • Treat the cells with the fluorinated benzamide analog at the desired concentration for a specific time period.

  • Cell Lysis and Extraction:

    • After incubation, aspirate the media and wash the cells with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a methanol/water solution.

    • Precipitate proteins with acetonitrile.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the intracellular compound.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the compound.

    • Normalize the intracellular concentration to the cell number or total protein content.

B. Fluorescence Microscopy for Visualizing Uptake

For fluorinated benzamide analogs that are intrinsically fluorescent or can be tagged with a fluorophore, fluorescence microscopy provides a powerful tool to visualize their subcellular localization.[35][36][37][38]

Experimental Protocol: Confocal Microscopy

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides.

    • Treat the cells with the fluorescent analog.

  • Staining and Imaging:

    • Co-stain with markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria) to determine the subcellular distribution of the compound.[36]

    • Acquire images using a confocal microscope.

Causality Behind Experimental Choices:

  • Why use microscopy? It provides qualitative and semi-quantitative data on where the compound is accumulating within the cell, which can be critical for understanding its mechanism of action.[35][36]

IV. Conclusion: A Self-Validating System for Drug Development

By employing a tiered approach that begins with high-throughput screening and progresses to more complex, biologically relevant models, researchers can build a comprehensive profile of a fluorinated benzamide analog's permeability and uptake characteristics. This systematic process, with its integrated controls and orthogonal methods, creates a self-validating system that ensures the generation of reliable and actionable data, ultimately de-risking the drug development process and accelerating the journey from bench to bedside.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Caco2 assay protocol. (n.d.). Google.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). National Library of Medicine.
  • Intracellular concentration assays. (n.d.). GARDP Revive.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • Cellular uptake mechanisms were determined by using small molecules to... (n.d.). ResearchGate.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
  • Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. (n.d.). PMC.
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences.
  • MDCK Permeability. (n.d.). Creative Biolabs.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • BDDCS, the Rule of 5 and Drugability. (n.d.). PMC - NIH.
  • MDCK Permeability Assay. (2026). Domainex.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis Online.
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017). ACS Publications.
  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI.
  • PAMPA permeability assay. (n.d.). Slideshare.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube.
  • Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery. (n.d.). PMC - NIH.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. (2017). PMC.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Small molecules targeting endocytic uptake and recycling pathways. (n.d.). Frontiers.
  • Chemical properties of fluorinated n-benzamide enaminones.. (n.d.). ResearchGate.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. (2018). PubMed.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. (n.d.). Accounts of Chemical Research - ACS Publications.
  • Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2025). Molecular Pharmaceutics - ACS Publications.
  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. (2025). Request PDF - ResearchGate.
  • Fluorescence microscopy images of cellular uptake and intracellular... (n.d.). ResearchGate.
  • Application of Method Suitability for Drug Permeability Classification. (n.d.). PMC - NIH.
  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. (2025). PMC.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
  • Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. (n.d.). Springer.
  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. (2020). PMC - PubMed Central.

Sources

Technical Deep Dive: Western Blot Analysis of Histone H3 Acetylation (Ac-H3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Audience: Senior Researchers, Epigenetics Specialists, and Drug Discovery Scientists.

Histone H3 acetylation (Ac-H3) is a critical epigenetic marker associated with open chromatin architecture and active gene transcription.[1] In drug development, particularly within oncology, Ac-H3 levels serve as the primary pharmacodynamic biomarker for Histone Deacetylase Inhibitors (HDACi) .

Unlike standard cytosolic proteins (e.g., GAPDH, Actin), histones present unique challenges:

  • Basic Charge: Histones are highly basic (pI ~10-11), requiring specific extraction buffers.

  • Small Size: At ~15–17 kDa, H3 is prone to "blow-through" during Western blot transfer.

  • Tight DNA Binding: Incomplete chromatin solubilization leads to sample loss in the insoluble pellet.

This guide moves beyond generic protocols, offering a field-validated methodology optimized for detecting subtle changes in histone acetylation (e.g., H3K9ac, H3K27ac) with high signal-to-noise ratios.

Strategic Workflow & Mechanism

Understanding the balance between Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) is crucial for experimental design.

Diagram 1: Epigenetic Regulation & HDAC Inhibition Mechanism

G Chromatin_Closed Closed Chromatin (Heterochromatin) Chromatin_Open Open Chromatin (Euchromatin) Chromatin_Closed->Chromatin_Open Acetylation Chromatin_Open->Chromatin_Closed Deacetylation Ac_H3 Acetylated H3 (Ac-H3) Chromatin_Open->Ac_H3 Transcription Gene Transcription (Active) Ac_H3->Transcription HATs HATs (Writers) HATs->Chromatin_Open Promotes HDACs HDACs (Erasers) HDACs->Chromatin_Closed Promotes HDACi HDAC Inhibitors (e.g., SAHA, TSA) HDACi->HDACs Blocks

Caption: Mechanism of Action: HDAC inhibitors block deacetylation, accumulating Ac-H3 and promoting gene transcription.

Sample Preparation: The Critical Fork

Standard RIPA lysis is often insufficient for histones due to their tight binding to DNA. You must choose between Acid Extraction (High Purity) and Direct Lysis (High Throughput).

Diagram 2: Extraction Decision Tree

Workflow Start Start: Cell Pellet Decision Goal: Purity vs. Speed? Start->Decision AcidPath Method A: Acid Extraction (Gold Standard) Decision->AcidPath Max Sensitivity DirectPath Method B: Direct Lysis (Rapid Screening) Decision->DirectPath High Throughput StepA1 Hypotonic Lysis (Isolate Nuclei) AcidPath->StepA1 StepA2 Acidify (0.2N HCl/H2SO4) (Solubilize Histones) StepA1->StepA2 StepA3 TCA Precipitation StepA2->StepA3 ResultA Pure Histones (Low Background) StepA3->ResultA StepB1 Boiling Laemmli Buffer + Sonication DirectPath->StepB1 StepB2 Shear DNA (Critical Viscosity Reduction) StepB1->StepB2 ResultB Total Lysate (High Viscosity Risk) StepB2->ResultB

Caption: Workflow selection: Acid extraction yields cleaner blots; Direct lysis is faster but requires rigorous DNA shearing.

Protocol A: Histone Acid Extraction (Recommended)

Best for: Quantifying subtle acetylation changes, low-abundance modifications.

  • Harvest: Wash cells (10^7) with ice-cold PBS. Pellet at 300 x g for 5 min.

  • Hypotonic Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Incubate on ice for 10 min with gentle stirring.

    • Why? This lyses the plasma membrane but keeps nuclei intact.

  • Clarify: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approx. 400 µL). Incubate on ice for 30 min or overnight at 4°C.

    • Mechanism:[2][3] The low pH protonates the phosphate backbone of DNA, disrupting the ionic bonds between the negatively charged DNA and positively charged histones, releasing them into solution.

  • Clean: Centrifuge at 6,500 x g for 10 min. Save the Supernatant (contains histones).

  • Neutralization (Optional but Recommended): Add 1/10 volume of 2M NaOH to neutralize before loading, OR proceed to TCA precipitation for concentration.

Protocol B: Rapid Direct Lysis

Best for: Screening many HDACi compounds.

  • Lysis: Add boiling 2x Laemmli Sample Buffer directly to the cell pellet (approx 10^6 cells/100 µL).

  • Shearing (Crucial): Immediately sonicate the sample (10-15 pulses, 30% amplitude) until viscosity disappears.

    • Warning: If the sample remains viscous (slimy), the DNA will drag histones causing smeared bands.

  • Boil: Heat at 95°C for 5 minutes. Centrifuge at 14,000 x g for 5 min to pellet debris.

Electrophoresis & Transfer (The "Blow-Through" Risk)

Histone H3 is small (~17 kDa).[4] Standard conditions for 50 kDa proteins will cause H3 to migrate off the gel or pass through the membrane.

Step-by-Step Optimization
ParameterStandard Protein (50 kDa)Histone Optimization (17 kDa) Rationale
Gel Percentage 10% Acrylamide15% or 4-20% Gradient Prevents H3 from running off the front; sharpens bands.
Membrane Type Nitrocellulose / PVDFPVDF Higher binding capacity for small proteins.[5]
Pore Size 0.45 µm0.2 µm (MANDATORY) 0.45 µm pores are too large; H3 will pass through.
Transfer Buffer Tris-Glycine + 20% MeOHTris-Glycine + 20% MeOH Methanol strips SDS, improving binding to PVDF.
Transfer Mode Wet (100V, 1 hr)Wet (100V, 60-90 min) Wet transfer prevents overheating and blow-through better than semi-dry.

Protocol Note: If using PVDF, pre-wet in 100% Methanol for 15 seconds, then equilibrate in transfer buffer.

Antibody Incubation & Normalization[6]

The Normalization Trap

Do NOT use Beta-Actin, GAPDH, or Tubulin to normalize histone acetylation.

  • Reason: These are cytosolic proteins. If you used Acid Extraction (Protocol A), you discarded the cytosol. Even in whole lysates, drug treatments (HDACi) can alter cell volume/cytosol amount without changing nuclear mass.

  • The Gold Standard: Normalize Ac-H3 signals against Total Histone H3 .

Incubation Protocol
  • Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT).

    • Note: While milk works for some acetyl-antibodies, BSA is safer to prevent background if you plan to reprobe for phosphorylation marks later.

  • Primary Antibody:

    • Target: Anti-Acetyl-Histone H3 (Lys9/Lys14/Lys27). Dilution 1:1000 in 5% BSA/TBST.

    • Control: Anti-Histone H3 (Total). Dilution 1:2000 in 5% BSA/TBST.

    • Timing: Overnight at 4°C (Essential for high-affinity binding).

  • Washing: 3 x 5 min in TBST (0.1% Tween-20).

  • Secondary Antibody: HRP-conjugated Anti-Rabbit/Mouse (1:5000 - 1:10,000). 1 hour at RT.[6][7]

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
No Signal (Ac-H3) "Blow-through" during transfer.Switch to 0.2 µm PVDF membrane. Reduce transfer voltage/time.
High Background Non-specific binding.Increase washing steps (3 x 10 min). Switch blocking to 5% Milk (if not probing for phospho-sites).
Smeared Bands DNA contamination (Viscosity).Increase sonication time. Ensure Acid Extraction supernatant is clear before loading.
Weak Signal (Total H3) Incomplete Extraction.Histones are stuck on chromatin. Use Acid Extraction or harsher sonication in SDS buffer.
Variable Bands Uneven loading.Normalize to Total H3 , not Actin.
Positive Control Validation

To validate your antibody and protocol, treat a batch of cells (e.g., HeLa or Jurkat) with a broad-spectrum HDAC inhibitor:

  • Reagent: Trichostatin A (TSA) at 400 nM or Vorinostat (SAHA) at 5 µM.

  • Duration: 4–24 hours.

  • Expected Result: A massive (>5-fold) increase in Ac-H3 signal compared to DMSO control.

References

  • Shechter, D., et al. (2007).[8] Extraction, purification and analysis of histones.[1] Nature Protocols, 2, 1445–1457.[8] [Link]

  • Active Motif. Histone Purification & Analysis Guide. Active Motif Epigenetics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Yield in Aniline Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aniline Amide Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their amide coupling experiments involving anilines. Here, we will explore common issues, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline amide coupling reaction resulting in low to no yield?

Low yields in amide coupling reactions involving anilines are a frequent challenge, primarily due to the reduced nucleophilicity of the aniline nitrogen.[1] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, rendering it less available to attack the activated carboxylic acid.[2] Several factors can exacerbate this issue:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid, or the activated intermediate might be too transient.[1]

  • Low Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline ring further decrease the nitrogen's nucleophilicity, making the reaction sluggish.[1][2][3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can physically impede the approach of the reactants.[1][4][5]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction's success.[1]

  • Side Reactions: The activated carboxylic acid can participate in undesired reactions, or the aniline itself can undergo side reactions.[1]

Q2: My standard coupling protocol (e.g., HATU/DIPEA) is failing. What should I try next?

Standard coupling reagents like HATU, HBTU, and EDC/HOBt can be ineffective for challenging couplings, especially with sterically hindered or electron-deficient anilines.[4][6] The activated species they form may not be reactive enough to overcome the high activation energy barrier.[4]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For difficult couplings, consider converting the carboxylic acid to a more reactive species like an acid chloride or using a stronger coupling agent. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) with a catalytic amount of hydroxybenzotriazole (HOBt) has shown success with electron-deficient anilines.[6]

  • Optimize the Base: The choice and amount of base are critical. A common strategy is to use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction without competing with the aniline.

  • Solvent Selection: The polarity and solvating ability of the solvent can influence reaction rates. Acetonitrile has been found to be an effective solvent in some challenging aniline couplings.[6]

  • Increase Temperature: Gently heating the reaction can sometimes provide the necessary energy to overcome the activation barrier. However, be cautious as this can also promote side reactions.

Q3: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I mitigate them?

In carbodiimide-mediated couplings (e.g., using EDC or DCC), a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[7][8]

Mitigation Strategies:

  • Addition of HOBt or NHS: Including additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement and reacts efficiently with the aniline to form the desired amide.[9]

  • Control Stoichiometry: Using an excess of the carbodiimide can lead to the formation of N-acylurea.[8][10] Carefully controlling the stoichiometry of your reagents is crucial.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive before introducing the aniline can sometimes improve yields by minimizing the lifetime of the highly reactive O-acylisourea intermediate.

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Yield with Electron-Deficient Anilines

Anilines substituted with electron-withdrawing groups (e.g., nitro, cyano, halo groups) are particularly challenging substrates due to their significantly reduced nucleophilicity.[1][2][3]

Recommended Protocol for Electron-Deficient Anilines

A study has demonstrated an efficient protocol for the synthesis of amide derivatives with electron-deficient anilines using EDC and a catalytic amount of HOBt in the presence of DMAP.[6][11]

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1 equivalent) in acetonitrile, add EDC (1 equivalent) and DMAP (1 equivalent).

  • Add a catalytic amount of HOBt (0.1 equivalents).

  • Add the electron-deficient aniline (1 equivalent) and DIPEA (2-5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

The use of DMAP is critical for the efficiency of this reaction, likely acting as an acyl transfer agent.[6]

Issue 2: Steric Hindrance Impeding the Reaction

Sterically hindered anilines, with bulky groups near the amine, present a significant physical barrier to the incoming activated carboxylic acid.[4][5][12]

Strategies for Overcoming Steric Hindrance:
  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be an effective strategy. The small size of the fluorine atom minimizes steric repulsion during the nucleophilic attack by the hindered aniline.[13]

  • Specialized Coupling Reagents: Certain coupling reagents are designed to be more effective in sterically demanding situations. Investigating newer, more advanced coupling reagents may be beneficial.

  • Elevated Temperatures: For sterically hindered substrates, conducting the reaction at elevated temperatures can provide the necessary energy to overcome the steric barrier.[13]

Issue 3: Difficulty in Product Purification

The purification of aniline-derived amides can be complicated by the presence of unreacted starting materials and by-products. The basicity of the product and any remaining aniline can make chromatographic separation challenging.

Purification Workflow:
  • Aqueous Workup: Begin with an acidic wash (e.g., 1M HCl) to remove unreacted aniline and other basic impurities.[14] Follow this with a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic by-products.

  • Column Chromatography: If further purification is needed, column chromatography is the next step.

    • Normal Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity of the solvent system can be adjusted based on the polarity of your product.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography may be more effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

Visualizing the Process

Carbodiimide-Mediated Amide Coupling with Aniline

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + Aniline Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Stable) O_acylisourea->N_acylurea Rearrangement Aniline Aniline

Caption: Carbodiimide activation and subsequent aniline coupling.

Troubleshooting Workflow for Poor Aniline Amide Coupling Yield

TroubleshootingWorkflow Start Low Yield in Aniline Amide Coupling Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Standard_Fail Standard Protocol Failing? Check_Reagents->Standard_Fail Change_Coupling_Agent Switch to More Potent Coupling Agent (e.g., EDC/DMAP/HOBt) Standard_Fail->Change_Coupling_Agent Yes Steric_Hindrance Steric Hindrance Suspected? Standard_Fail->Steric_Hindrance No Change_Coupling_Agent->Steric_Hindrance Acyl_Fluoride Consider Acyl Fluoride Route Steric_Hindrance->Acyl_Fluoride Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Base) Steric_Hindrance->Optimize_Conditions No Acyl_Fluoride->Optimize_Conditions Purification Review Purification Strategy Optimize_Conditions->Purification Success Improved Yield Purification->Success

Caption: Decision tree for troubleshooting poor aniline amide coupling yields.

Quantitative Data Summary

Coupling Reagent CombinationTarget SubstrateTypical SolventKey Additive(s)Reference
HATU / DIPEAGeneral purposeDMF, CH₂Cl₂-[6]
EDC / HOBtGeneral purpose, reduces racemizationDMF, CH₂Cl₂HOBt[6]
EDC / DMAP / cat. HOBtElectron-deficient anilinesAcetonitrileDMAP, HOBt[6]
DCC / DMAPGeneral purposeCH₂Cl₂DMAP[6]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Wang, Y., et al. (2024). Identifying general reaction conditions by bandit optimization.
  • Garrido-Bañuelos, G., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(1), 29-34.
  • Industrial & Engineering Chemistry Research. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Aniline pKa and Properties. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit. (2024, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Snape, T. J., et al. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Green Chemistry, 16(7), 3474-3480.
  • Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(30), 13579-13587.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Wiley. (2023). Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Sheppard, T. D., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(19), 5122-5125.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors.
  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • ResearchGate. (n.d.). Catalytic cycle for the amination of aromatic amide with aniline. Retrieved from [Link]

  • JACS Au. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry Guru. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubMed. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: Stability of Benzamide HDAC Inhibitors in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzamide histone deacetylase (HDAC) inhibitors. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in typical cell culture environments. Understanding and ensuring the stability of your benzamide HDAC inhibitor is paramount for obtaining reproducible and reliable experimental results.

Introduction: The Stability Challenge with Benzamide HDAC Inhibitors

Benzamide derivatives are a significant class of HDAC inhibitors, often exhibiting selectivity for class I HDACs (HDAC1, 2, and 3).[1][2][3] Their mechanism of action involves the chelation of the zinc ion within the enzyme's active site, leading to the modulation of gene expression and subsequent anti-cancer effects.[4] However, the amide bond central to their structure can be susceptible to hydrolysis, particularly under the prolonged incubation times and physiological conditions of cell culture experiments.[5][6] The degradation of these inhibitors can lead to a loss of potency and misleading experimental outcomes. This guide will help you navigate the complexities of maintaining the stability of benzamide HDAC inhibitors in your in vitro studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My benzamide HDAC inhibitor shows decreasing efficacy over a 48-72 hour experiment. How can I determine if the compound is degrading in my cell culture medium?

Answer:

This is a common observation and a critical one to investigate. A decrease in efficacy over time strongly suggests compound instability. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The amide bond in benzamide inhibitors can undergo hydrolysis, breaking down into a carboxylic acid and an amine, which are typically inactive as HDAC inhibitors.[5][6] This process can be accelerated by factors present in the cell culture medium, such as pH changes and enzymatic activity from serum components.

Troubleshooting Workflow:

  • Perform a Stability Study in Cell Culture Medium:

    • Prepare your complete cell culture medium (including serum and other supplements) and spike it with your benzamide HDAC inhibitor at the final concentration used in your experiments.

    • Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

    • Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

    • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method.

  • Choose an Appropriate Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely accessible method if your compound has a suitable chromophore.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can quantify the parent drug and its potential degradation products.[7]

Visualizing the Workflow:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Media Prepare Complete Cell Culture Medium Spike_Drug Spike with Benzamide HDAC Inhibitor Prep_Media->Spike_Drug Incubate Incubate at 37°C, 5% CO2 Spike_Drug->Incubate Collect_Aliquots Collect Aliquots at Time Points (0-72h) Incubate->Collect_Aliquots Analyze Analyze Compound Concentration (HPLC or LC-MS/MS) Collect_Aliquots->Analyze Determine_Stability Determine Stability Profile and Half-life Analyze->Determine_Stability

Caption: Workflow for assessing benzamide HDAC inhibitor stability in cell culture media.

Interpreting the Results:

By plotting the concentration of your inhibitor over time, you can determine its stability and calculate its half-life in the medium. A significant decrease in concentration confirms that degradation is the likely cause of the reduced efficacy.

Question 2: I've confirmed my benzamide HDAC inhibitor is degrading. What are the likely causes and how can I mitigate this?

Answer:

Several factors in your cell culture system can contribute to the degradation of benzamide HDAC inhibitors.

Potential Causes and Mitigation Strategies:

Factor Explanation Mitigation Strategies
pH of the Medium The pH of cell culture medium can drift during incubation, especially with high cell densities. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[5][6]- Monitor and maintain the pH of your culture medium. - Ensure your incubator's CO2 levels are stable and correctly calibrated. - Consider using a medium with a more robust buffering system.
Enzymatic Degradation Serum, a common supplement in cell culture media, contains various enzymes (e.g., esterases, amidases) that can metabolize your compound.- Reduce the serum concentration if your cell line can tolerate it. - Consider switching to a serum-free or chemically defined medium. - Heat-inactivate the serum before use to denature some enzymes, although this may not inactivate all relevant enzymes.
Cellular Metabolism Cells themselves can metabolize the inhibitor.- This is an inherent part of the compound's biological activity. However, if rapid metabolism is preventing a sustained effect, you may need to: - Increase the dosing frequency (e.g., replenish the medium with fresh inhibitor every 24 hours). - Use a higher initial concentration, though be mindful of potential off-target effects and cytotoxicity.
Light Exposure Some compounds are light-sensitive and can degrade upon exposure to light.- Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.

Experimental Protocol: Assessing the Impact of Serum on Stability

  • Prepare two sets of your cell culture medium: one with your standard serum concentration and one without serum.

  • Spike both media with your benzamide HDAC inhibitor at the same concentration.

  • Incubate both sets under your standard experimental conditions.

  • Collect aliquots at your chosen time points (e.g., 0, 24, 48 hours).

  • Analyze the compound concentration in both sets of samples using HPLC or LC-MS/MS.

  • Compare the degradation rates between the serum-containing and serum-free media to determine the contribution of serum components to the instability.

Frequently Asked Questions (FAQs)

Q1: What are some common benzamide HDAC inhibitors, and do they have different stability profiles?

A1: Common benzamide HDAC inhibitors used in research include Entinostat (MS-275), Mocetinostat, and CI-994.[1][8] While they share the core benzamide structure, their different substituents can influence their chemical properties, including stability. It is always recommended to empirically determine the stability of the specific inhibitor you are using under your experimental conditions.

Q2: How can I measure the activity of my benzamide HDAC inhibitor to confirm its potency over time?

A2: You can use a commercially available HDAC activity assay kit.[9][10] These kits typically use a fluorogenic or colorimetric substrate that is deacetylated by HDACs. You can perform this assay on cell lysates treated with your inhibitor for different durations or on aliquots of your inhibitor-spiked medium that have been incubated for various times. A decrease in the inhibitor's ability to block HDAC activity over time would correlate with its degradation.

Q3: Are there alternatives to benzamide HDAC inhibitors that might be more stable?

A3: Yes, other classes of HDAC inhibitors exist, such as hydroxamic acids (e.g., Vorinostat/SAHA), short-chain fatty acids, and cyclic peptides.[1] These different chemical classes have distinct stability profiles. For instance, some studies suggest that benzamide inhibitors can have longer target residence times compared to hydroxamic acids.[11] If stability is a persistent issue, exploring inhibitors from other chemical classes could be a viable option.

Q4: Can I use PROTACs based on benzamide HDAC inhibitors, and do they have similar stability concerns?

A4: Proteolysis-targeting chimeras (PROTACs) that use a benzamide inhibitor as the warhead to induce the degradation of HDACs are a newer therapeutic strategy.[8][12][13] These larger molecules will have their own unique stability profiles that are influenced by the benzamide portion, the linker, and the E3 ligase ligand. Therefore, it is equally important to assess the stability of these PROTACs in your experimental setup.

Q5: My benzamide inhibitor appears to be unstable. How often should I replace the medium?

A5: The frequency of medium replacement will depend on the half-life of your compound in the culture medium. Based on your stability study, if you find that a significant portion of the inhibitor degrades within 24 hours, you should consider replacing the medium with freshly prepared inhibitor every 24 hours to maintain a more consistent concentration.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Lumen Learning. 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • ResearchGate. List of commonly used HDAC inhibitors. Retrieved from [Link]

  • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022, March 16). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes. PMC. Retrieved from [Link]

  • CHIMIA. (2022). Current HDAC Inhibitors in Clinical Trials. Retrieved from [Link]

  • Frontiers. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]

  • PubMed. (2017, July 1). Stabilizing HDAC11 with SAHA to assay slow-binding benzamide inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • PubMed. (2025, June 15). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC. Retrieved from [Link]

  • ACS Publications. (2025, March 10). Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Stabilizing HDAC11 with SAHA to assay slow-binding benzamide inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, November 14). Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025, August 12). Targeted Degradation of Class 1 HDACs With PROTACs is Highly Effective at Inducing DLBCL Cell Death. PMC. Retrieved from [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Class I HDAC Inhibitors: Entinostat (MS-275) vs. Mocetinostat (MGCD0103)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Epigenetics

In the landscape of epigenetic modifiers, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. Their ability to remodel chromatin and regulate gene expression offers a powerful mechanism to combat cancer cell growth and survival. Among the numerous HDAC inhibitors developed, Entinostat (MS-275) and Mocetinostat (MGCD0103) are two prominent, orally bioavailable, benzamide-based compounds that have advanced into clinical trials. Both exhibit selectivity for Class I HDAC enzymes, which are frequently dysregulated in human cancers.

This guide provides a detailed, head-to-head comparison of the potency of Entinostat and Mocetinostat. We will delve into their mechanisms, present comparative biochemical and cellular potency data, and provide standardized protocols for their evaluation. This analysis is designed to equip researchers and drug development professionals with the critical information needed to make informed decisions in their own investigations.

Mechanism of Action: Targeting Class I HDACs

Both Entinostat and Mocetinostat are slow-binding, reversible inhibitors that primarily target the Class I HDAC isoforms: HDAC1, HDAC2, and HDAC3. These enzymes are responsible for removing acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes.

By inhibiting these enzymes, Entinostat and Mocetinostat restore histone acetylation, leading to a more open chromatin state (euchromatin). This allows for the transcription of previously silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The core mechanism involves the inhibitor's zinc-binding group chelating the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.

Figure 1: Mechanism of Class I HDAC Inhibition.

Comparative Potency: Biochemical and Cellular Assays

The potency of an HDAC inhibitor is typically assessed in two contexts: in a purified, cell-free biochemical assay and within a cellular environment. Biochemical assays (e.g., measuring IC50 against recombinant HDAC enzymes) reveal the direct inhibitory activity of the compound on its target. Cellular assays (e.g., measuring the accumulation of acetylated histones or assessing anti-proliferative effects) provide insight into the compound's ability to engage its target in a biological system, accounting for factors like cell permeability and stability.

Below is a summary of reported potency values for Entinostat and Mocetinostat against Class I HDACs.

CompoundTargetBiochemical IC50 (nM)Cellular Assay (Cell Line)Cellular Potency (EC50/GI50, nM)Reference
Entinostat (MS-275) HDAC180 - 480HCT116 (Proliferation)500 - 1,200
HDAC2230HeLa (Ac-Histone H4)~1,000
HDAC3170 - 1,000A549 (Proliferation)900
Mocetinostat (MGCD0103) HDAC160 - 110HCT116 (Proliferation)300 - 500
HDAC2160U937 (Ac-Histone H3)~400
HDAC390K562 (Proliferation)400

Analysis of Potency Data:

Based on the available data, Mocetinostat generally demonstrates greater potency against HDAC1 and HDAC3 in biochemical assays compared to Entinostat. This trend is often reflected in cellular assays, where Mocetinostat tends to exhibit anti-proliferative effects at lower concentrations than Entinostat across various cancer cell lines.

It is crucial to note that absolute IC50 and EC50 values can vary depending on the specific assay conditions, substrate used, and cell line tested. Therefore, direct head-to-head studies are the most reliable source for comparison. The data compiled here represents a consensus from multiple studies, highlighting a general trend of Mocetinostat's higher potency.

Experimental Protocols for Potency Determination

To ensure reproducibility and accuracy in assessing HDAC inhibitor potency, standardized experimental protocols are essential. Here, we provide detailed methodologies for a biochemical HDAC activity assay and a cell-based Western blot for histone acetylation.

Protocol 1: In Vitro HDAC Enzymatic Assay (Fluorogenic)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified HDAC enzyme.

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which can be quantified. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor (Entinostat or Mocetinostat) in DMSO.

    • Perform serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a concentration range that will span the expected IC50 (e.g., 1 nM to 100 µM).

  • Reaction Setup:

    • In a 96-well black plate, add 5 µL of the diluted inhibitor solution to each well. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 35 µL of assay buffer containing the recombinant human HDAC enzyme (e.g., HDAC1) to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add 10 µL of the fluorogenic HDAC substrate solution (e.g., 50 µM Boc-Lys(Ac)-AMC) to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development & Measurement:

    • Stop the reaction by adding 50 µL of developer solution (e.g., containing Trichostatin A and a trypsin-like protease).

    • Incubate at 37°C for 15 minutes.

    • Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

a A Prepare Inhibitor Serial Dilutions B Add Inhibitor and HDAC Enzyme to Plate A->B C Pre-incubate (15 min, 37°C) B->C D Add Fluorogenic Substrate (Initiate Reaction) C->D E Incubate (60 min, 37°C) D->E F Add Developer Solution (Stop Reaction) E->F G Measure Fluorescence (Ex: 355nm, Em: 460nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for In Vitro HDAC Enzymatic Assay.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This protocol determines an inhibitor's ability to induce histone acetylation in a cellular context, providing a measure of target engagement.

Principle: Cancer cells are treated with the HDAC inhibitor. Following treatment, total histones are extracted, and the levels of acetylated histones (e.g., Acetyl-Histone H3 or H4) are measured by Western blot and compared to a loading control (e.g., total Histone H3).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the HDAC inhibitor (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a defined period (e.g., 24 hours).

  • Histone Extraction:

    • Wash the cells with ice-cold PBS containing 5 mM sodium butyrate (a pan-HDAC inhibitor to preserve acetylation).

    • Lyse the cells in an acidic extraction buffer (e.g., 0.2 N HCl) overnight at 4°C with gentle rotation.

    • Centrifuge the lysate to pellet debris and collect the supernatant containing histones.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 15 µg) per lane onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-Acetyl-Histone H3, Lys9) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

    • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone signal.

b A Plate and Treat Cells with Inhibitor B Lyse Cells and Extract Histone Proteins A->B C Quantify Protein (BCA/Bradford Assay) B->C D Separate Proteins (SDS-PAGE) C->D E Transfer to PVDF Membrane D->E F Immunoblotting: Primary & Secondary Abs E->F G Detect with ECL Substrate and Image F->G H Quantify and Normalize Band Intensities G->H

Figure 3: Workflow for Cellular Histone Acetylation Assay.

Conclusion and Future Directions

Both Entinostat and Mocetinostat are potent, Class I-selective HDAC inhibitors with significant therapeutic potential. The compiled evidence suggests that Mocetinostat may exhibit modestly higher biochemical and cellular potency compared to Entinostat. However, potency is only one aspect of a drug's overall profile. Other factors, including selectivity, pharmacokinetics, pharmacodynamics, and safety, are equally critical in determining clinical utility.

Researchers should consider the specific HDAC isoform dependencies of their cancer model when selecting an inhibitor. For systems highly sensitive to HDAC1 inhibition, Mocetinostat might offer an advantage. This guide provides the foundational data and methodologies to empower researchers to perform their own comparative studies, ensuring that experimental choices are driven by robust, internally generated data. The continued investigation of these and other epigenetic modulators will undoubtedly refine our understanding of cancer biology and lead to more effective therapeutic strategies.

References

  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has significant antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768. [Link]

  • Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. Clinical Cancer Research, 5(10), 2923-2934. [Link]

  • Balasubramanian, S., et al. (2009). A novel histone deacetylase inhibitor, MGCD0103, inhibits growth and induces apoptosis in head and neck squamous cell carcinoma. Clinical Cancer Research, 15(1), 123-132. [Link]

  • Karp, A. E., et al. (2008). The novel histone deacetylase inhibitor, MGCD0103, is effective in reducing the growth of lung cancer cells in vitro and in vivo. International Journal of Cancer, 122(8), 1894-1903. [Link]

Safety Operating Guide

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide down the drain or in general municipal trash.

This compound is a fluorinated aniline derivative .[1] Its disposal is governed by two critical chemical functionalities: the aryl fluoride (requiring high-temperature incineration to prevent environmental persistence) and the primary amine (posing acute aquatic toxicity and potential sensitization hazards).

Immediate Action Plan:

  • Segregate: Place in "Halogenated Organic" waste streams.

  • Label: Explicitly mark as "Toxic" and "Fluorinated."

  • Destruction: Must be routed to a RCRA-permitted incinerator capable of managing hydrofluoric acid (HF) off-gassing.

Hazard Identification & Chemical Causality

To understand why specific protocols are necessary, we must deconstruct the molecule.[2][3] This section establishes the scientific basis for the disposal method.

Functional GroupChemical RiskDisposal Implication
Aryl Fluoride (Ar-F) The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temp combustion may fail to break this bond, leading to environmental persistence (PFAS-like behavior) or formation of toxic fluorinated byproducts.[2][3][4]Requirement: High-temperature incineration (>1100°C) with caustic scrubbing to neutralize generated HF [1].
Aniline Moiety (Ar-NH₂) Anilines are notorious for aquatic toxicity and methemoglobinemia in humans. They are also weak bases.Requirement: Do not mix with strong acids (exothermic salt formation) or strong oxidizers (fire risk).[5] Segregate from non-hazardous aqueous streams.
Benzamide Scaffold Generally stable, but contributes to the overall organic load.[2][3]Requirement: Classify as "Organic Solid" or "Organic Liquid" waste.

Pre-Disposal Characterization (Self-Validating System)

Before moving waste to the central accumulation area, you must validate the waste stream.[2][3] This protocol ensures safety and regulatory compliance.

The "Compatibility Check" Protocol:

  • Step 1: pH Check. If the waste is in solution, verify pH.[2][3] Anilines are basic. Mixing with acidic waste streams (like HPLC waste containing TFA/Formic Acid) can generate heat.

    • Validation: If pH < 4, neutralize slowly or designate as "Acidic Halogenated Waste."[2][3]

  • Step 2: Oxidizer Screen. Ensure no peroxides, nitric acid, or permanganates are present in the waste container.[2][3]

    • Validation: Visual check of the logbook/label. Anilines + Oxidizers = Hypergolic/Explosive potential.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spills)

Applicable for: Expired API, spilled powder, contaminated weighing boats.[2][3]

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Containment: Place the primary jar into a secondary clear plastic bag (4-mil thickness).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, Solid."[2][3]

    • Hazards: Check "Toxic" and "Irritant."[6]

    • Note: Add "Fluorinated Organic" to the comments section to alert the incineration facility.

  • Handoff: Transfer to the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

Applicable for: Reaction mixtures, filtrates, and column fractions.[2][3]

  • Solvent Identification: Determine the primary carrier solvent (e.g., DCM, Ethyl Acetate, DMSO).[2][3]

  • Segregation:

    • If Halogenated Solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.[2][3]

    • If Non-Halogenated Solvent (MeOH, DMSO): Because the solute contains Fluorine, you must default to the Halogenated Waste stream to ensure proper incineration.[2][3] Do not put fluorinated compounds in non-halogenated fuel blending streams.

  • Rinsing: Triple rinse the original flask with a minimal amount of acetone. Add rinsate to the waste carboy.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for classifying and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Carrier Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHaloSolv HaloWasteStream Halogenated Liquid Waste Carboy HaloSolv->HaloWasteStream ForceHalo CRITICAL STEP: Classify as Halogenated due to Fluorine content NonHaloSolv->ForceHalo Do NOT use Fuel Blending ForceHalo->HaloWasteStream Incineration High-Temp Incineration (w/ HF Scrubber) HaloWasteStream->Incineration Bagging Double Bag / HDPE Jar Solid->Bagging SolidWasteStream Solid Hazardous Waste Drum Bagging->SolidWasteStream SolidWasteStream->Incineration

Figure 1: Decision tree ensuring fluorinated organics are routed to the correct incineration path, preventing contamination of non-halogenated fuel blending streams.[2][3]

Regulatory & Compliance Codes

While this specific compound may not be individually listed in 40 CFR 261.33 (P or U lists), it is regulated by characteristic and mixture rules.[2][3]

Regulatory BodyClassificationCodeRationale
EPA (RCRA) Hazardous WasteD001 / F002 D001: If in ignitable solvent.F002: If dissolved in >10% halogenated solvents.Note: If solid, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent) or assign D003 if reactivity is suspected.[2]
DOT (Transport) Toxic Solid, OrganicUN 2811 Likely classification for transport: Toxic solids, organic, n.o.s.[2][3] (fluoroaniline derivative).[1][5][7]
EU (EWC) Organic Chemical Waste07 05 13 *Solid wastes containing hazardous substances.

Emergency Spill Response

Do not aspirate dust. The aniline functionality suggests potential for rapid absorption through mucous membranes.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator (if powder is fine/aerosolized).[2][3]

  • Solids: Gently cover with wet paper towels to suppress dust. Scoop into a waste container. Wipe area with weak acid (e.g., 1% Acetic Acid) to solubilize and remove aniline residues, then wash with soap and water.[2][3]

  • Liquids: Absorb with vermiculite or sand. Do not use clay-based absorbents if the solvent is HF-generating (unlikely here, but good practice for fluorinated labs). [2][3]

References

  • Tsang, W., Burgess, D.R., & Babushok, V. (1998).[2][3] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. National Institute of Standards and Technology (NIST).[8] Link[2]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste. Link

  • PubChem. 4-Fluoroaniline Safety Data (Analogous Structure). National Library of Medicine. (Used for toxicity extrapolation of the fluoro-aniline moiety). Link

Sources

Personal protective equipment for handling N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & Hazard Profiling

The Core Directive: In the absence of a specific Occupational Exposure Limit (OEL) or full toxicological dossier for N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide, you must apply the Precautionary Principle . We categorize this compound based on its structural pharmacophores—specifically the fluorinated aniline moiety.[1]

Structural Alerts & Toxicological Logic
  • Aniline Functionality (Amino-fluorophenyl): Aniline derivatives are notorious for skin absorption and sensitization . They can cause methemoglobinemia (interference with oxygen transport in blood) and are often genotoxic. The addition of the fluorine atom generally increases metabolic stability, potentially prolonging biological half-life and toxicity.

  • Benzamide Scaffold: Common in bioactive pharmaceutical ingredients; implies likely systemic biological activity (e.g., enzyme inhibition).

  • Physical State: Likely a crystalline solid. The primary vector of exposure is inhalation of fugitive dust during weighing and dermal permeation of solutions.

Control Banding Assignment

Until specific toxicology data proves otherwise, handle this substance as a Band 4 Potent Compound .

  • Target Containment Limit: < 1 µg/m³ (8-hour TWA).

  • Skin Designation: YES (High risk of transdermal uptake).

Part 2: Personal Protective Equipment (PPE) Matrix

PPE is your secondary barrier; it fails if your primary containment (engineering controls) is breached. The following specifications are non-negotiable for Band 4 handling.

PPE Specifications Table
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Inner Glove Nitrile (Accelerator-free), min 0.10mm (4 mil)Base layer for dexterity; accelerator-free prevents contact dermatitis.
Outer Glove Nitrile (Long Cuff), min 0.15mm (6 mil) OR Silver Shield® (Laminate) Crucial: Fluorinated aromatics can permeate thin nitrile. Laminate gloves offer >480 min breakthrough time for aromatics.
Respiratory Primary PAPR (Powered Air Purifying Respirator) with HEPA (P3) cartridgesN95 masks are insufficient for potent powders. Positive pressure prevents inward leakage.
Secondary Full-face Elastomeric Respirator (P100)Acceptable only if working inside a validated Class II B2 Biosafety Cabinet.
Body Suit Tyvek® 800J or equivalent (Taped Seams)Disposable, low-linting, and impermeable to dusts. Taped seams prevent particle migration.
Ocular Eye Wear Indirect Vent GogglesPrevent dust entry. (Face shield required if handling liquids outside a hood).[2]
PPE Decision Logic (Visualization)

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Level1 LEVEL 1 PPE: Double Nitrile + Lab Coat (In Vented Enclosure) Quant->Level1 No Level2 LEVEL 2 PPE: PAPR + Tyvek Suit + Double Nitrile (In Vented Enclosure) Quant->Level2 Yes (Dust Risk) Solvent->Level1 Aqueous Level3 LEVEL 3 PPE: Silver Shield Gloves + Chem Suit (Splash Risk) Solvent->Level3 Organic (DMSO/DCM)

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note that organic solvents (DMSO, DCM) significantly increase skin permeation risks for aniline derivatives.

Part 3: Operational Protocols

Self-Validating System: This protocol is designed so that if a step is missed, the workflow physically halts or the risk becomes visible.

The "Static-Free" Weighing Protocol

Context: Handling dry powder is the highest risk operation due to electrostatic charging of benzamide crystals.

  • Engineering Setup:

    • Work strictly within a Vented Balance Enclosure (VBE) or Isolator .

    • Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before starting.

    • Ionization: Place a static ionizing bar inside the enclosure. Causality: Fluorinated compounds are often lipophilic and hold static charge, causing "powder fly" which bypasses standard airflow capture.

  • Preparation:

    • Don PPE (Level 2) outside the lab.

    • Place a tacky mat at the entrance of the weighing zone.

    • Line the balance surface with an absorbent, plastic-backed bench liner (absorbs micro-spills).

  • The Transfer (Step-by-Step):

    • Step 1: Tare the receiving vessel (volumetric flask) with a funnel in place.

    • Step 2: Open the source container only inside the VBE.

    • Step 3: Use a disposable anti-static spatula. Do not reuse spatulas.

    • Step 4: If powder clings to the spatula, pass it near the ionizer.

    • Step 5: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe (methanol or ethanol) before removing it from the VBE. Validation: This ensures no dust trails are carried out.

  • Decontamination:

    • Seal the source container with Parafilm.

    • Bag waste (spatula, wipes) inside the hood before removal.

Liquid Handling & Dissolution

Context: Once in solution (e.g., DMSO), the compound can penetrate nitrile gloves in <10 minutes.

  • Rule: Never handle stock solutions (>10 mM) with single gloves.

  • Technique: Use the "Dirty Hand / Clean Hand" method. The "Dirty Hand" (outer glove) touches the vial; the "Clean Hand" touches the pipette plunger. Change outer gloves immediately if a droplet is visible.

Part 4: Emergency Response & Disposal

Spill Management (Powder)

Do not use a brush or broom.

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don Full PPE (PAPR required).

  • Cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.

  • Scoop up the wet slurry/solid into a hazardous waste jar.

  • Wash the surface with a 10% bleach solution (oxidizes the aniline) followed by water.

Waste Disposal
  • Segregation: Segregate as Halogenated Organic Waste .

  • Labeling: Must be clearly labeled "Contains Fluorinated Aniline Derivative – High Toxicity."

  • Destruction: Incineration is the only acceptable disposal method. Do not sewer.

Part 5: Scientific Grounding & References[1]

Workflow Diagram

Safety_Workflow Entry Entry: Don PPE (Level 2) Check Airflow Weighing Weighing (VBE): Ionizer ON Plastic-backed Liner Entry->Weighing Material In Decon Decon Step: Wipe Container Bag Waste Weighing->Decon Process Complete Exit Exit: Doff Outer Gloves Wash Hands Decon->Exit Material Out

Caption: Operational flow ensuring containment is maintained from entry to exit.

References
  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. (Provides the framework for handling potent pharmaceutical intermediates).

  • U.S. Pharmacopeia (USP) . USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[3] (The gold standard for containment engineering controls).

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard guidance for unknown chemical toxicity).

  • Centers for Disease Control and Prevention (CDC/NIOSH) . NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Used for categorization of aniline-based kinase inhibitors).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.